molecular formula C14H10BrN3O3S B5222684 4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5222684
M. Wt: 380.22 g/mol
InChI Key: QLGNGEOSBGXLCU-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10BrN3O3S. It is a derivative of benzamide, featuring a bromine atom at the 4-position and a nitrophenylcarbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-nitrophenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may participate in electron transfer reactions, while the bromine atom can enhance binding affinity through halogen bonding. The thioamide group can interact with thiol groups in proteins, leading to covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to the specific positioning of the bromine and nitrophenyl groups, which can influence its reactivity and binding properties. The presence of the thioamide group also adds to its distinct chemical behavior compared to similar compounds .

Properties

IUPAC Name

4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c15-10-7-5-9(6-8-10)13(19)17-14(22)16-11-3-1-2-4-12(11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGNGEOSBGXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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